![molecular formula C8H17NO2 B13317458 2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol](/img/structure/B13317458.png)
2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is primarily used for research purposes and has various applications in scientific research, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol typically involves the reaction of 3-methylcyclobutanone with formaldehyde and ammonia, followed by reduction with sodium borohydride. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve similar reaction conditions with optimized parameters for higher yield and purity.
化学反応の分析
Types of Reactions
2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or esters.
科学的研究の応用
2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter systems and cellular signaling pathways.
類似化合物との比較
2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol can be compared with other similar compounds, such as:
2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol: Similar structure but lacks the methyl group on the cyclobutane ring.
2-[1-(Aminomethyl)-3-methylcyclobutyl]ethanol: Similar structure but with a different functional group.
2-[1-(Aminomethyl)-3-methylcyclobutoxy]propan-1-ol: Similar structure but with a different alkyl chain length.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
2-[1-(aminomethyl)-3-methylcyclobutyl]oxyethanol |
InChI |
InChI=1S/C8H17NO2/c1-7-4-8(5-7,6-9)11-3-2-10/h7,10H,2-6,9H2,1H3 |
InChIキー |
KKMTWTGJIQINAP-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1)(CN)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B13317376.png)
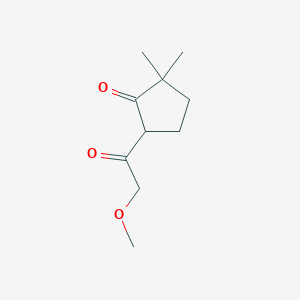
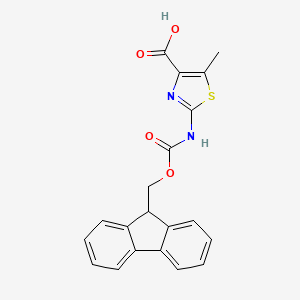
![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
![ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13317400.png)
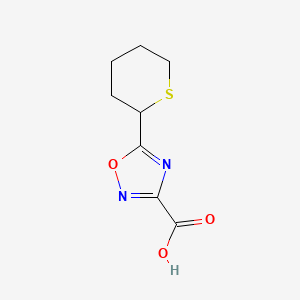
amine](/img/structure/B13317417.png)
![{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13317424.png)
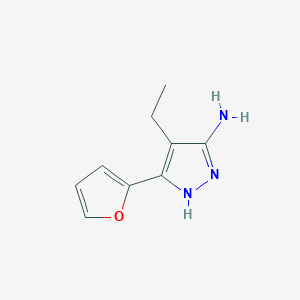
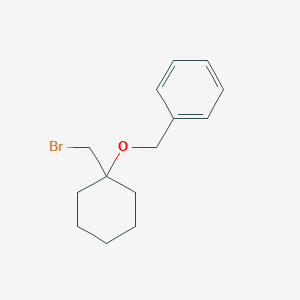
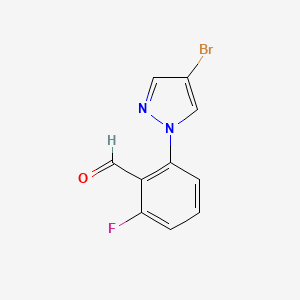

![(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13317444.png)
![1-Azaspiro[5.5]undec-3-ene](/img/structure/B13317454.png)
